molecular formula C17H24N2O2 B268454 N-cyclohexyl-N'-{2-[(2-methyl-2-propenyl)oxy]phenyl}urea

N-cyclohexyl-N'-{2-[(2-methyl-2-propenyl)oxy]phenyl}urea

Cat. No. B268454
M. Wt: 288.4 g/mol
InChI Key: CLOLUPOVDRVRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-{2-[(2-methyl-2-propenyl)oxy]phenyl}urea, also known as CHMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N'-{2-[(2-methyl-2-propenyl)oxy]phenyl}urea in inhibiting cancer cell growth is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the cell cycle, leading to cell cycle arrest and ultimately cell death. In addition, N-cyclohexyl-N'-{2-[(2-methyl-2-propenyl)oxy]phenyl}urea has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-{2-[(2-methyl-2-propenyl)oxy]phenyl}urea has been shown to exhibit low toxicity and low mutagenicity, making it a promising candidate for further research. In addition, N-cyclohexyl-N'-{2-[(2-methyl-2-propenyl)oxy]phenyl}urea has been shown to have a low impact on the environment, making it a potentially sustainable option for use in various applications.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclohexyl-N'-{2-[(2-methyl-2-propenyl)oxy]phenyl}urea is its low toxicity, which makes it a safer option for use in lab experiments. However, its limited solubility in water can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for research on N-cyclohexyl-N'-{2-[(2-methyl-2-propenyl)oxy]phenyl}urea. One area of interest is its potential use as an anticancer agent, with further studies needed to fully understand its mechanism of action and potential efficacy. In addition, N-cyclohexyl-N'-{2-[(2-methyl-2-propenyl)oxy]phenyl}urea's potential use as a plant growth regulator and corrosion inhibitor could also be further investigated. Finally, further research could be conducted to improve the solubility of N-cyclohexyl-N'-{2-[(2-methyl-2-propenyl)oxy]phenyl}urea in water, making it a more versatile option for use in various applications.

Synthesis Methods

N-cyclohexyl-N'-{2-[(2-methyl-2-propenyl)oxy]phenyl}urea can be synthesized through a multistep process involving the reaction of 2-hydroxyphenyl isocyanate with cyclohexylamine and subsequent reaction with 2-methyl-2-propen-1-ol. The reaction yields N-cyclohexyl-N'-{2-[(2-methyl-2-propenyl)oxy]phenyl}urea as a white crystalline solid with a melting point of 136-137°C.

Scientific Research Applications

N-cyclohexyl-N'-{2-[(2-methyl-2-propenyl)oxy]phenyl}urea has been studied for its potential application as an anticancer agent due to its ability to inhibit the growth of cancer cells. In addition, N-cyclohexyl-N'-{2-[(2-methyl-2-propenyl)oxy]phenyl}urea has also been investigated for its use as a corrosion inhibitor in the petroleum industry. Furthermore, N-cyclohexyl-N'-{2-[(2-methyl-2-propenyl)oxy]phenyl}urea has been studied for its potential application as a plant growth regulator.

properties

Product Name

N-cyclohexyl-N'-{2-[(2-methyl-2-propenyl)oxy]phenyl}urea

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

1-cyclohexyl-3-[2-(2-methylprop-2-enoxy)phenyl]urea

InChI

InChI=1S/C17H24N2O2/c1-13(2)12-21-16-11-7-6-10-15(16)19-17(20)18-14-8-4-3-5-9-14/h6-7,10-11,14H,1,3-5,8-9,12H2,2H3,(H2,18,19,20)

InChI Key

CLOLUPOVDRVRQF-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=CC=C1NC(=O)NC2CCCCC2

Canonical SMILES

CC(=C)COC1=CC=CC=C1NC(=O)NC2CCCCC2

Origin of Product

United States

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